molecular formula C10H12O3 B3056826 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone CAS No. 7452-85-9

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone

Cat. No.: B3056826
CAS No.: 7452-85-9
M. Wt: 180.2 g/mol
InChI Key: CGVKRFCMZCCHPI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 3, and 5, respectively. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(7(2)11)10(12)9(5-6)13-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVKRFCMZCCHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324130
Record name 1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone
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Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7452-85-9
Record name 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone
Source CAS Common Chemistry
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Record name NSC 405807
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Record name NSC405807
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Record name 1-(2-hydroxy-3-methoxy-5-methylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures (200°C) to yield the desired product . Another method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position: The 2-hydroxy-3-methoxy-5-methyl configuration in the target compound creates a unique electronic environment.
  • Halogen vs. Methyl Substitution: Replacing the methyl group with chlorine (e.g., 1-(3-chloro-2-hydroxy-5-methoxyphenyl)ethanone) introduces electronegativity, altering reactivity in nucleophilic substitutions .

Spectroscopic and Analytical Comparisons

  • NMR Shifts : The 3-methoxy group in the target compound deshields adjacent protons, leading to distinct ¹H NMR signals compared to analogs with methoxy groups at position 5 (e.g., δ 3.85 ppm for 3-OCH₃ vs. δ 3.75 ppm for 5-OCH₃) .
  • Hydrogen Bonding: The 2-hydroxy group participates in intramolecular H-bonding with the 3-methoxy group, stabilizing the molecule. In contrast, 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone forms intermolecular H-bonds, increasing solubility in polar solvents .

Biological Activity

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone, also known as a derivative of acetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone has the following chemical formula: C10H12O3. The presence of hydroxyl and methoxy groups on the phenyl ring contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone exhibit notable antimicrobial properties. For instance, studies on related acetophenone derivatives have shown efficacy against various phytopathogenic fungi, with IC50 values ranging from 37 to 87 μg/mL against species like Botrytis cinerea and Fusarium oxysporum .

Anti-inflammatory Effects

The anti-inflammatory potential of acetophenone derivatives has been documented in several studies. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a promising application in treating inflammatory diseases .

Antioxidant Properties

1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone has been evaluated for its antioxidant activity. Compounds in this class are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

The biological activity of 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) involved in inflammation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing pathways related to pain and inflammation.

Study on Antifungal Activity

In a study evaluating various acetophenone derivatives, it was found that 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone exhibited significant antifungal activity against Colletotrichum gloeosporioides. The study reported an IC50 value of approximately 50 μg/mL, indicating strong potential as an antifungal agent .

Research on Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of phenolic compounds derived from natural sources. The study highlighted that 1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanone could effectively reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μg/mL)
1-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanoneStructureAntifungal~50
1-(4-Hydroxyphenyl)ethanoneStructureAntioxidant~30
1-(2-Hydroxyphenyl)-2-methylpropan-1-oneStructureAnti-inflammatory~25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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